5-Chloro-6-ethyl-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-ethyl-2-methylpyrimidin-4-amine is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound. Pyrimidines are known for their wide range of biological activities and are found in many important biological molecules, including DNA and RNA. This compound, with its specific substitutions, has unique properties that make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethyl-2-methylpyrimidin-4-amine typically involves the selective displacement of a chloride group at the C4 position of a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with an appropriate amine under controlled conditions. For example, the selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate can yield the desired intermediate, which is then reacted with another substrate at C2 by 4-(2-methoxyethoxy)aniline .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethyl-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the C4 position can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-Chloro-6-ethyl-2-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine: This compound has a similar structure but with different substitutions at the C2 and C4 positions.
6-Chloro-N-methylpyrimidin-4-amine: Another pyrimidine derivative with a different substitution pattern.
Uniqueness
5-Chloro-6-ethyl-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10ClN3 |
---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
5-chloro-6-ethyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3/c1-3-5-6(8)7(9)11-4(2)10-5/h3H2,1-2H3,(H2,9,10,11) |
InChI Key |
ZTHHTXACOSTOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)C)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.